Cas no 121606-18-6 (1H-Naphtho[2,1-b]pyran-1-one,3-ethenyldodecahydro-5,6,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aR,5S,6S,6aS,10aS,10bS)-)
121606-18-6 structure
Product Name:1H-Naphtho[2,1-b]pyran-1-one,3-ethenyldodecahydro-5,6,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aR,5S,6S,6aS,10aS,10bS)-
Numero CAS:121606-18-6
MF:C20H32O5
MW:352.465086936951
CID:133367
PubChem ID:14219442
Update Time:2025-04-19
1H-Naphtho[2,1-b]pyran-1-one,3-ethenyldodecahydro-5,6,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aR,5S,6S,6aS,10aS,10bS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Naphtho[2,1-b]pyran-1-one,3-ethenyldodecahydro-5,6,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aR,5S,6S,6aS,10aS,10bS)-
- (3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-5,6,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one
- 1H-Naphtho[2,1-b]pyran-1-one,3-ethenyldodecahydro-5,6,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-...
- 6beta,7beta,9alpha-Trihydroxy-8,13-epoxy-labd-14-en-11-one
- 7-deacetyl-1-deoxyforskolin
- 7-Deacetyl-1-deoxyforskolin from Coleus forskohlii
- A,7
- A,9
- A-Trihydroxy-8,13-epoxy-labd-14-en-11-one
- D3792_FLUKA
- SureCN9736718
- 6β,7β,9α-trihydroxy-8,13-epoxy-labd-14-en-11-one
- 6BETA,7BETA,ALPHA-TRIHYDROXY-8,13-EPOXY-LABD-14-EN-11-ONE
- (3R,6aα)-3α-Ethenyldodecahydro-5β,6β,10bα-trihydroxy-3,4aβ,7,7,10aβ-pentamethyl-1H-naphtho[2,1-b]pyran-1-one
- (3R,4aR,5S,6S,6aS,10aS,10bS)-3-Ethenyl-5,6,10b-trihydroxy-3,4a,7,7,10a-pentamethyldodecahydro-1H-naphtho[2,1-b]pyran-1-one
- J-004546
- DTXSID30557532
- 7-Deacetyl-1-deoxyforskolin from Coleus forskohlii, >=95%
- SCHEMBL9736718
- 121606-18-6
-
- Inchi: 1S/C20H32O5/c1-7-17(4)11-12(21)20(24)18(5)10-8-9-16(2,3)14(18)13(22)15(23)19(20,6)25-17/h7,13-15,22-24H,1,8-11H2,2-6H3/t13-,14-,15-,17-,18-,19+,20-/m0/s1
- Chiave InChI: BEXJRVNGEWHUJR-FTFGDVISSA-N
- Sorrisi: O1[C@](C=C)(C)CC([C@]2([C@@]1(C)[C@H]([C@H]([C@H]1C(C)(C)CCC[C@@]12C)O)O)O)=O
Proprietà calcolate
- Massa esatta: 352.22497412g/mol
- Massa monoisotopica: 352.22497412g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 25
- Conta legami ruotabili: 1
- Complessità: 615
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 87Ų
Proprietà sperimentali
- Densità: 1.211
- Punto di ebollizione: 473.2°C at 760 mmHg
- Punto di infiammabilità: 159.8°C
- Indice di rifrazione: 1.577
- PSA: 86.99000
- LogP: 1.97830
1H-Naphtho[2,1-b]pyran-1-one,3-ethenyldodecahydro-5,6,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aR,5S,6S,6aS,10aS,10bS)- Informazioni sulla sicurezza
- WGK Germania:3
- Condizioni di conservazione:−20°C
1H-Naphtho[2,1-b]pyran-1-one,3-ethenyldodecahydro-5,6,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aR,5S,6S,6aS,10aS,10bS)- Letteratura correlata
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
121606-18-6 (1H-Naphtho[2,1-b]pyran-1-one,3-ethenyldodecahydro-5,6,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aR,5S,6S,6aS,10aS,10bS)-) Prodotti correlati
- 64657-20-1(Desacetyl Forskolin)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti